Structural Differentiation: 2-Phenylbenzamide vs. Unsubstituted Benzamide at the Dibenzofuran 3-Position
The target compound incorporates a 2-phenyl substituent on the benzamide ring, creating a biphenyl-2-carboxamide substructure that is absent in the commercially available analog N-dibenzofuran-3-ylbenzamide (C₁₉H₁₃NO₂, MW 287.3 g/mol). This structural difference is functionally significant: in the broader N-phenylbenzamide series, the 2-phenyl substitution pattern has been identified as a critical pharmacophore for P-glycoprotein (P-gp) inhibition, with lead compound III-8 (2,5-disubstituted furan with N-phenylbenzamide) demonstrating reversal of multidrug resistance in MCF-7/ADR cells [1]. While direct comparative P-gp data for the target compound are not available in the public domain, the presence of this validated pharmacophore suggests potential for P-gp modulatory activity that the unsubstituted analog cannot provide [1].
| Evidence Dimension | P-glycoprotein inhibitory pharmacophore presence |
|---|---|
| Target Compound Data | Contains 2-phenylbenzamide (biphenyl-2-carboxamide) substructure |
| Comparator Or Baseline | N-dibenzofuran-3-ylbenzamide – lacks 2-phenyl substituent; contains unsubstituted benzamide |
| Quantified Difference | Pharmacophoric feature present vs. absent; P-gp inhibitory activity not directly measured for target compound |
| Conditions | Inferred from SAR of 2,5-disubstituted furan N-phenylbenzamide series in MCF-7/ADR cell model [1] |
Why This Matters
For procurement decisions in multidrug resistance reversal research, the presence of the 2-phenylbenzamide pharmacophore distinguishes this compound from simpler benzamide analogs that lack this validated structural feature.
- [1] Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. (Identified via search; full citation from primary literature to be confirmed.) View Source
